Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate
Description
Properties
Molecular Formula |
C15H16BrNO2S |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-9(2)12-7-11(16)5-10(3)15(12)17-13/h5-7H,4,8H2,1-3H3 |
InChI Key |
HESKRKKIQMVHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(C=C2C)Br)C(=C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Ullmann-type coupling facilitates the substitution of the bromine atom at the quinoline’s 2-position with a thiolate group. Key parameters include:
-
Catalyst : Copper powder or Cu(I) salts (e.g., CuI)
-
Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Temperature : 80–100°C
-
Base : Potassium phosphate or cesium carbonate to deprotonate the thiol
A representative protocol derived from analogous bromoarene couplings involves heating 6-bromo-4,8-dimethylquinoline with ethyl 2-mercaptoacetate, copper powder (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in DMSO at 80°C for 20 hours. The reaction achieves moderate yields (40–50%) due to competing side reactions, such as homo-coupling of thiols.
Table 1: Copper-Mediated Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Copper Loading | 1.2–1.5 equiv | Maximizes C–S bond formation |
| Solvent | DMSO > DMF | Enhances solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Reaction Time | 18–24 hours | Ensures complete conversion |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic displacement of the bromine atom in 6-bromo-4,8-dimethylquinoline by a thioacetate nucleophile offers a direct route. This method requires electron-deficient aromatic systems to activate the leaving group.
Substrate Activation and Conditions
-
Electron-Withdrawing Groups : The quinoline’s nitrogen atom inherently activates the 2-position for substitution.
-
Nucleophile : Ethyl 2-mercaptoacetate, pre-deprotonated with a strong base (e.g., NaH or KOtBu).
-
Solvent : DMF or acetonitrile at 60–80°C.
A protocol adapted from difluoroacetate syntheses involves reacting 6-bromo-4,8-dimethylquinoline (1.0 equiv) with ethyl 2-mercaptoacetate (1.2 equiv) and Cs₂CO₃ (2.5 equiv) in DMF at 70°C for 12 hours. The yield ranges from 35–45%, limited by competing hydrolysis of the thioester.
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to streamline the synthesis. For example, in situ generation of the thiolate nucleophile from ethyl 2-bromoacetate and thiourea, followed by coupling with the quinoline precursor.
Protocol Overview
-
Thiolate Formation : Ethyl 2-bromoacetate reacts with thiourea in ethanol under reflux to form ethyl 2-mercaptoacetate.
-
Coupling : The thiolate intermediate directly reacts with 6-bromo-4,8-dimethylquinoline using CuI (10 mol%) and 1,10-phenanthroline as a ligand.
This method reduces purification steps but requires precise stoichiometry to avoid overalkylation. Yields reach 50–55%.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under aqueous conditions to release thioacetic acid and ethanol. This reaction is critical for generating reactive intermediates in medicinal chemistry.
The product, 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetic acid (PubChem CID: 97179359), retains the quinoline-thioether backbone and is a precursor for further functionalization .
Nucleophilic Substitution
The bromine atom at position 6 of the quinoline ring is susceptible to nucleophilic displacement.
For example, reaction with hydrazine hydrate produces acetohydrazide derivatives, which serve as intermediates for synthesizing pyrazole and thiazole compounds .
Oxidation of Thioether Group
The thioether (-S-) moiety oxidizes to sulfoxide or sulfone derivatives under controlled conditions.
Oxidation expands the compound’s utility in drug design, as sulfone derivatives exhibit improved metabolic stability .
Cyclization Reactions
The thioester participates in cyclization to form heterocyclic systems.
For instance, cyclization with thiourea yields 2-aminothiazole derivatives, which show inhibitory effects against cancer cell lines (e.g., HT29, HeLa) .
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-coupling for biaryl synthesis.
| Catalyst System | Reagent | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 6-Aryl-4,8-dimethylquinoline | ~65–80% |
| Pd(OAc)₂/XPhos, Cs₂CO₃ | Alkynes | Ethynyl-substituted derivatives | 60–75% |
These reactions facilitate the introduction of aromatic or alkyne groups, enhancing structural diversity.
Ester Functionalization
The ethyl ester group undergoes transesterification and condensation reactions.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methanol, H₂SO₄ | Reflux | Methyl ester analog | Solubility modification |
| Diethyl malonate | NaH, THF, 0°C → RT | Pyranobenzothiazole hybrids | Fluorescent probes |
For example, condensation with diethyl malonate yields fused heterocycles used in optoelectronic materials .
Bromine Displacement in Medicinal Chemistry
The 6-bromo group is replaced in drug-design contexts:
| Target | Reagent | Product | Biological Activity |
|---|---|---|---|
| Piperazine derivatives | Piperazine, CuI | 6-Piperazinylquinoline | Antipsychotic candidates |
| Thiols | HS-R, Pd catalyst | 6-Thioether derivatives | Antibacterial agents |
Such derivatives are screened for antimicrobial and CNS-related activities .
Scientific Research Applications
Organic Synthesis
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions. The compound can undergo oxidation to form sulfoxides or sulfones and can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Biological Studies
The compound's structural similarity to biologically active molecules makes it a candidate for studying biological pathways. Research indicates that quinoline derivatives can interact with DNA and proteins, potentially modulating biological activities. This compound may also exhibit antiproliferative effects against cancer cells, as suggested by studies on related compounds .
Antimicrobial Activity
Preliminary studies suggest that quinoline-based compounds possess antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi . This suggests potential applications in developing new antimicrobial agents.
Industrial Applications
This compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and dye manufacturing.
Case Studies
Several studies have explored the biological activities of quinoline derivatives:
- Antiproliferative Activity : A study demonstrated that certain quinoline derivatives exhibited significant antiproliferative effects on human cancer cell lines such as HeLa and HT-29 .
- Antimicrobial Studies : Research on related compounds indicated effective antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a potential role for this compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, while the thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Biological Activity
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate (CAS No. 1429901-03-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.
The compound features a quinoline ring system substituted with a bromo and thio group, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. This compound has been evaluated in several cancer cell lines, including breast and colon cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation.
Case Study Findings :
- Breast Cancer Cell Line (MCF-7) :
- IC50: 20 µM
- Mechanism: Induction of apoptosis via the mitochondrial pathway.
- Colon Cancer Cell Line (HT-29) :
- IC50: 25 µM
- Mechanism: Cell cycle arrest at the G1 phase.
These findings suggest that the compound may act as a promising lead for developing new anticancer therapies .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging activity, with an IC50 value of 30 µM, indicating its potential to mitigate oxidative stress-related diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species Modulation : It enhances the cellular antioxidant defense system, reducing oxidative damage.
Q & A
Basic Question: What are the standard synthetic routes for Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate?
Methodological Answer:
The compound is typically synthesized via S-alkylation of a quinoline-thiol intermediate with ethyl bromoacetate. A common approach involves:
- Step 1: Preparation of 6-bromo-4,8-dimethylquinoline-2-thiol by treating the corresponding quinoline derivative with thiourea or phosphorus pentasulfide.
- Step 2: Alkylation using ethyl bromoacetate in the presence of a base (e.g., triethylamine or anhydrous K₂CO₃) in a polar aprotic solvent like acetone or DMF under reflux (5–6 hours) .
- Step 3: Purification via column chromatography or recrystallization from ethanol. Yield optimization may require adjusting reaction time, temperature, or stoichiometry of the alkylating agent.
Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Key parameters for optimization include:
- Solvent Choice: Acetone or DMF enhances reactivity compared to less polar solvents.
- Base Selection: Anhydrous K₂CO₃ improves nucleophilicity of the thiol group, while triethylamine minimizes side reactions.
- Temperature Control: Reflux at 50–60°C balances reaction rate and decomposition risks .
- Stoichiometry: A 1.2:1 molar ratio of ethyl bromoacetate to thiol intermediate reduces unreacted starting material.
Post-synthesis, HPTLC silica gel 60 F254 with ethyl acetate/toluene (95:5) can monitor purity, while recrystallization from ethanol enhances crystallinity .
Basic Question: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H NMR: Identifies protons on the quinoline ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and the thioacetate moiety (CH₂ groups at δ 3.5–4.5 ppm). Ethyl ester protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
- MS (EI): Confirms molecular weight via [M+1]⁺ peaks. For example, a similar compound (C₁₀H₁₅N₃O₃S) shows m/z 257.31 .
- X-ray Crystallography: Resolves 3D structure using programs like SHELXL or SHELXT for space-group determination and refinement .
Advanced Question: How can crystallographic data resolve contradictions in proposed structures?
Methodological Answer:
Discrepancies between spectroscopic data and proposed structures (e.g., tautomerism or stereochemistry) require:
- Single-Crystal X-ray Diffraction: Determines bond lengths, angles, and packing interactions. For example, hydrogen bonding (N–H⋯O or C–H⋯O) clarifies molecular conformation .
- Refinement Tools: SHELXL’s new features (e.g., TWIN/BASF commands) address twinning or disorder in crystals .
- Validation: Cross-checking with DFT calculations or Cambridge Structural Database (CSD) entries ensures consistency.
Basic Question: How is the compound’s purity assessed in academic research?
Methodological Answer:
- Chromatography: HPTLC with ethyl acetate/toluene (95:5) or methyl ethyl ketone/1-propanol/water/acetic acid (40:40:20:5) separates impurities .
- Melting Point: Sharp melting points (e.g., 83–84°C for analogous compounds) indicate purity .
- Elemental Analysis: Matches calculated vs. observed C, H, N, S percentages (e.g., C: 32.86%, S: 29.25%) .
Advanced Question: What strategies evaluate the compound’s biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HepG2) or microbial strains using MTT or resazurin assays. Compare IC₅₀ values with analogs (e.g., 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate acid showed 8.27% actoprotective activity) .
- SAR Studies: Vary substituents (e.g., methyl vs. ethyl at the quinoline 4-position) to assess impact. Methyl groups often enhance activity due to steric and electronic effects .
- Molecular Docking: Use AutoDock Vina to predict binding to targets like acetyl-CoA carboxylase (ACC) or ATP citrate lyase (ACL) .
Basic Question: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature: Store at -20°C in airtight containers to prevent hydrolysis of the ester group .
- Solubility: Dissolve in DMSO for biological assays (≤10 mM stock) or ethanol for synthetic applications.
- Shelf Life: Monitor via periodic HPLC analysis; degradation products (e.g., free thiol or acetic acid) indicate instability .
Advanced Question: How can contradictory bioactivity data between studies be reconciled?
Methodological Answer:
- Experimental Reproducibility: Standardize assay protocols (e.g., cell passage number, serum concentration).
- Metabolic Stability: Assess compound degradation in assay media using LC-MS.
- Structural Confirmation: Re-analyze batches via NMR/X-ray to rule out isomerism or impurities. For example, substituent positional isomers (e.g., 4-methyl vs. 8-methyl) may exhibit divergent activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
